molecular formula C30H28O9 B13074719 GnemontaninA

GnemontaninA

Cat. No.: B13074719
M. Wt: 532.5 g/mol
InChI Key: TZHQHJNJBSIEPZ-FHLBMGARSA-N
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Description

Gnemontanin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids, including Gnemontanin A, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . Gnemontanin A has attracted significant interest due to its unique chemical structure and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gnemontanin A involves complex organic reactions. The compound is typically obtained through the polymerization of monomeric stilbenes. The synthetic route includes the formation of an 8-O-4’ bond between two stilbene units . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the polymerization process.

Industrial Production Methods: Industrial production of Gnemontanin A is still in its nascent stages. The primary method involves the extraction and purification of the compound from the caulis of Gnetum montanum. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Gnemontanin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert Gnemontanin A into its corresponding reduced forms.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the stilbene structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gnemontanin A, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gnemontanin A involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Gnemontanin A is part of a family of stilbene dimers, including:

Uniqueness: Gnemontanin A stands out due to its specific 8-O-4’ polymerization mode, which imparts unique chemical and biological properties. Its potential therapeutic applications and stability make it a compound of significant interest in scientific research and industrial applications .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

5-[(E)-2-[4-[(1R,2R)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30-/m1/s1

InChI Key

TZHQHJNJBSIEPZ-FHLBMGARSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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